1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

Catalog No.
S602958
CAS No.
5681-36-7
M.F
C37H74NO8P
M. Wt
692 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolami...

CAS Number

5681-36-7

Product Name

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl 2,3-di(hexadecanoyloxy)propyl phosphate

Molecular Formula

C37H74NO8P

Molecular Weight

692 g/mol

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine is a phospholipid compound characterized by its dual hexadecanoyl (C16) fatty acid chains attached to a glycerol backbone. Its molecular formula is C37H74NO8P, and it has a molecular weight of approximately 693.0 g/mol. This compound is classified as a zwitterionic phospholipid, meaning it possesses both positive and negative charges, which contributes to its amphiphilic nature—having both hydrophilic and hydrophobic properties. This unique structure allows it to play critical roles in biological membranes and cellular processes.

In model cell membrane research, DPPE mimics the structural properties of natural phospholipids, allowing scientists to study membrane-associated processes such as protein-lipid interactions, membrane fusion, and drug-membrane interactions [, ].

Membrane Mimetic Studies

DPPE is widely used as a model membrane system due to its structural similarity to the natural phospholipids found in cell membranes. Researchers employ DPPE to study various membrane-related processes, including:

  • Membrane protein interactions: DPPE vesicles provide a platform to study how membrane proteins interact with their surrounding lipid environment.
  • Membrane fusion: DPPE can be used to investigate the mechanisms of membrane fusion, a crucial process in cellular events like exocytosis and viral entry.
  • Drug-membrane interactions: DPPE membranes are employed to study how drugs interact with cell membranes, aiding in the development and evaluation of new therapeutic agents.

Drug Delivery Systems

DPPE's ability to self-assemble into various structures, such as liposomes and micelles, makes it a valuable tool in drug delivery research. These structures can encapsulate drugs and deliver them to specific targets within the body.

  • Liposomes: DPPE can be used to formulate liposomes, which are microscopic spheres with an aqueous core surrounded by a phospholipid bilayer. Liposomes can encapsulate various therapeutic agents and offer advantages like sustained drug release and targeted delivery.
  • Micelles: DPPE can also form micelles, which are smaller structures with a hydrophobic core surrounded by hydrophilic heads. Micelles can be used to deliver hydrophobic drugs and improve their solubility and bioavailability.

Other Research Applications

DPPE finds application in various other areas of scientific research, including:

  • Nanoparticle research: DPPE can be used to coat nanoparticles, improving their stability and biocompatibility for various applications, such as drug delivery and imaging.
  • Cell biology studies: DPPE can be used to study various cellular processes, such as membrane fluidity and endocytosis.

The chemical reactivity of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine primarily involves hydrolysis, where the ester bonds can be cleaved by water in the presence of enzymes such as phospholipases. This reaction can yield free fatty acids and phosphoethanolamine. Additionally, this compound can participate in transesterification reactions, where it can exchange its fatty acid chains with other alcohols or fatty acids under acidic or basic conditions.

As a phospholipid, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine is involved in various biological activities, including:

  • Membrane Formation: It contributes to the structural integrity of cellular membranes.
  • Signal Transduction: The compound can act as a substrate for signaling molecules, influencing various cellular pathways.
  • Antimicrobial Properties: Research indicates potential antibacterial activity against certain pathogens, suggesting its role in immune responses .

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of hexadecanoyl chloride with rac-glycerol-3-phosphoethanolamine in the presence of a base or acid catalyst.
  • Biological Synthesis: Certain microorganisms can produce this phospholipid naturally through metabolic pathways involving fatty acid synthesis and glycerophospholipid metabolism.

The purity of synthesized compounds is generally assessed using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine finds applications in various fields:

  • Pharmaceuticals: Used as a component in drug delivery systems and formulations due to its biocompatibility and ability to form liposomes.
  • Cosmetics: Incorporated into skincare products for its emulsifying properties.
  • Research: Utilized in studies related to membrane biology and cellular signaling pathways.

Studies have shown that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine interacts with proteins and other lipids within cellular membranes. Its interactions can influence membrane fluidity and permeability, affecting how cells respond to external stimuli. Additionally, it has been observed to modulate the activity of membrane-bound enzymes and receptors, highlighting its importance in cellular signaling mechanisms.

Several compounds share structural similarities with 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolaminePhospholipidContains palmitic acid (C16) chains; commonly used in liposome studies.
1,2-Dioleoyl-rac-glycero-3-phosphoethanolaminePhospholipidFeatures oleic acid (C18) chains; known for higher fluidity at physiological temperatures.
1,2-Distearoyl-rac-glycero-3-phosphoethanolaminePhospholipidContains stearic acid (C18); more saturated structure leading to less fluidity.

The uniqueness of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine lies in its specific fatty acid composition and the resultant physical properties that affect its biological function and application potential.

XLogP3

12.5

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Other CAS

5681-36-7

Wikipedia

Dipalmitoylphosphatidylethanolamine

Dates

Modify: 2023-08-15

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